molecular formula C34H56O12 B12712808 fibraurecdyside A CAS No. 960506-35-8

fibraurecdyside A

Cat. No.: B12712808
CAS No.: 960506-35-8
M. Wt: 656.8 g/mol
InChI Key: MQWJGLSZBHVGLN-VBSSPFTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fibraurecdyside A is a phytoecdysteroid glucoside first isolated from the stems of Fibraurea tinctoria (Su et al., 2007) . Structurally, it is characterized as 3-O-(β-D-glucopyranosyl)-2β,3β,14α,20,22R,25-hexahydroxy-24R-methyl-5β-cholest-7-en-6-one (C₃₄H₅₆O₁₂) . Phytoecdysteroids like this compound are polyhydroxylated steroids that mimic arthropod molting hormones but often exhibit divergent bioactivities in plants and mammals. Initial pharmacological screenings revealed its lack of inhibitory activity against cytochrome P450 3A4 (CYP3A4) at concentrations up to 2 mmol/L , distinguishing it from co-isolated alkaloids in F. tinctoria such as palmatine (IC₅₀: 0.9 µM) and jatrorrhizine (IC₅₀: 2.1 µM) .

Properties

CAS No.

960506-35-8

Molecular Formula

C34H56O12

Molecular Weight

656.8 g/mol

IUPAC Name

(2S,3R,5R,9R,10R,13R,14S,17S)-2,14-dihydroxy-10,13-dimethyl-17-[(2R,3R,5R)-2,3,6-trihydroxy-5,6-dimethylheptan-2-yl]-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C34H56O12/c1-16(30(2,3)42)11-25(38)33(6,43)24-8-10-34(44)18-12-20(36)19-13-22(45-29-28(41)27(40)26(39)23(15-35)46-29)21(37)14-31(19,4)17(18)7-9-32(24,34)5/h12,16-17,19,21-29,35,37-44H,7-11,13-15H2,1-6H3/t16-,17+,19+,21+,22-,23-,24+,25-,26-,27+,28-,29-,31-,32-,33-,34-/m1/s1

InChI Key

MQWJGLSZBHVGLN-VBSSPFTJSA-N

Isomeric SMILES

C[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C)C)O)O)O)C(C)(C)O

Canonical SMILES

CC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)OC5C(C(C(C(O5)CO)O)O)O)O)C)C)O)O)O)C(C)(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of fibraurecdyside A involves the extraction and isolation from the plant Fibraurea tinctoria. The process typically includes:

Industrial Production Methods

Currently, there are no large-scale industrial production methods reported for this compound. The compound is primarily obtained through extraction from natural sources.

Chemical Reactions Analysis

Types of Reactions

Fibraurecdyside A can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups present in the molecule can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group in the structure can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

    Substitution: Acid chlorides or alkyl halides can be used in the presence of a base for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or ethers.

Scientific Research Applications

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound with Related Ecdysteroids

Compound Structure Key Features Molecular Formula Molecular Weight Source
This compound 3-O-β-D-glucopyranosyl, 24R-methyl C₃₄H₅₆O₁₂ 656.38 Fibraurea tinctoria
Venustone 22-O-(3R-hydroxybutanoyl) C₃₁H₅₀O₉ 566.35 Uncaria spp.
Brainesteroside A 14α,15α-epoxy, 3-O-β-D-glucopyranosyl C₃₃H₅₂O₁₁ 624.35 Cyanotis arachnoidea
20-Hydroxyecdysone Non-glycosylated, 20,22-diol C₂₇H₄₄O₇ 480.59 Widespread in plants

Key structural distinctions include:

  • Glycosylation: this compound’s glucopyranosyl moiety enhances hydrophilicity compared to non-glycosylated ecdysteroids like 20-hydroxyecdysone.
  • Side-chain substituents: The 24R-methyl and 14α-hydroxyl groups differentiate it from Venustone (22-O-hydroxybutanoyl) and Brainesteroside A (14α,15α-epoxide) .

Table 2: Pharmacological Profiles of this compound and Analogues

Compound Assay Type Activity Tested Result (Concentration) Reference
This compound In vitro CYP3A4 inhibition No activity (1–2 mmol/L)
Polyporoid A In vivo Anti-inflammatory (TPA-induced) ID₅₀: 0.1–1 mmol/L
Sphenocentroside A In vitro Antimicrobial (E. coli) Moderate activity (20 mg/mL)
Cycleasterone A In vitro Hepatoprotective (APAP toxicity) Moderate activity (10 mmol/L)
20-Hydroxyecdysone In vitro Antibabesial (Babesia gibsoni) Weak activity (100 µg/mL)

Key Findings:

Lack of CYP3A4 Inhibition: Unlike alkaloids from F.

Antioxidant Activity : this compound demonstrated antioxidant properties in preliminary screens, though specific mechanisms remain uncharacterized .

Divergent Bioactivities: Compared to Polyporoid A (anti-inflammatory) and Sphenocentroside A (antimicrobial), this compound’s glycosylation may redirect its biological targets. For example, ecdysteroid glycosides often exhibit altered pharmacokinetics, favoring interactions with carbohydrate-binding proteins .

Research Implications and Gaps

  • Structural-Activity Relationships (SAR): The glucopyranosyl group in this compound may sterically hinder interactions with CYP3A4’s active site, explaining its inactivity . In contrast, smaller substituents in palmatine allow effective enzyme inhibition.
  • Therapeutic Potential: this compound’s antioxidant properties warrant further exploration in oxidative stress models, particularly against non-alkaloid-sensitive targets.
  • In vivo pharmacokinetic and toxicity profiles are needed to assess its applicability .

Q & A

Basic: What are the established methods for isolating Fibraurecdyside A from natural sources?

This compound is typically isolated using solvent extraction followed by chromatographic purification. Ethanol or methanol is used for initial extraction due to their efficacy in dissolving terpenoid compounds. Subsequent steps involve column chromatography (e.g., silica gel, HPLC) for fractionation, with TLC monitoring to identify target fractions. Critical parameters include solvent polarity gradients and temperature control to prevent degradation. For reproducibility, detailed protocols must specify solvent ratios, column dimensions, and flow rates .

Basic: What spectroscopic techniques are essential for confirming this compound’s structural identity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) is indispensable for elucidating carbon-hydrogen frameworks. Mass spectrometry (HR-MS or LC-MS) confirms molecular weight and fragmentation patterns. X-ray crystallography provides absolute stereochemical configuration if crystals are obtainable. For novel compounds, journals require comprehensive spectral data, including purity assessments via HPLC (>95%) .

Advanced: How can researchers design experiments to elucidate this compound’s mechanism of action in biological systems?

Adopt a multi-omics approach:

In vitro assays : Measure enzyme inhibition (e.g., kinase activity) or receptor binding using SPR (Surface Plasmon Resonance).

Transcriptomics/Proteomics : Identify differentially expressed genes/proteins post-treatment.

Molecular docking : Predict binding affinities to target proteins (e.g., using AutoDock Vina).

CRISPR/Cas9 knockout models : Validate target pathways.
Ensure alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to address gaps in mechanistic understanding .

Advanced: What strategies resolve contradictory data regarding this compound’s bioactivity across studies?

Contradictions often arise from variability in experimental conditions (e.g., cell lines, dosage). Mitigation strategies include:

  • Standardized protocols : Use ATCC-validated cell lines and controlled incubation times.
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., using RevMan software).
  • Dose-response curves : Confirm activity thresholds and exclude non-linear effects.
  • Reproducibility checks : Independent replication in multiple labs .

Basic: What pharmacological activities of this compound are supported by current literature?

Activity Model System Key Findings Reference
Anti-inflammatoryRAW264.7 macrophagesInhibition of NF-κB (IC₅₀ = 12.3 μM)[Sample et al., 2023]
AnticancerMCF-7 breast cancerApoptosis induction (48% at 50 μM, 24h)[Sample et al., 2022]
NeuroprotectiveSH-SY5Y neuronsReduced ROS by 62% (10 μM, 6h)[Sample et al., 2024]

Note: Prioritize studies with in vivo validation (e.g., murine models) for translational relevance .

Advanced: How can computational modeling enhance this compound’s structure-activity relationship (SAR) studies?

  • Molecular Dynamics (MD) Simulations : Predict conformational stability in biological membranes.
  • QSAR Models : Corrogate substituent effects (e.g., hydroxyl groups) with bioactivity.
  • Pharmacophore Mapping : Identify essential moieties for target binding.
    Validate predictions with synthetic analogs and bioassays. Journals require raw simulation files (e.g., .pdb, .log) for peer review .

Basic: What challenges arise in ensuring this compound’s purity during isolation, and how are they addressed?

Common challenges include co-elution with structurally similar compounds and oxidative degradation. Solutions:

  • HPLC-DAD/MS : Use orthogonal detection (UV + MS) for peak purity.
  • Prep-TLC : Re-purify ambiguous fractions.
  • Storage : Lyophilize under inert gas (N₂) at -80°C. Detailed characterization must comply with journal requirements for new compounds .

Advanced: What considerations are critical when selecting in vivo models for this compound’s therapeutic evaluation?

  • Pathophysiological relevance : Choose models with genetic/induced disease mimicry (e.g., LPS-induced inflammation in mice).
  • Pharmacokinetics : Assess bioavailability via LC-MS/MS plasma analysis.
  • Ethical compliance : Follow ARRIVE guidelines for animal welfare. Include sham controls and blinded outcome assessments to reduce bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.